3-Isopropyl-1H-pyrazolo[4,3-c]pyridine-4-carboxylic acid
Description
Properties
IUPAC Name |
3-propan-2-yl-2H-pyrazolo[4,3-c]pyridine-4-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O2/c1-5(2)8-7-6(12-13-8)3-4-11-9(7)10(14)15/h3-5H,1-2H3,(H,12,13)(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVJSLDGGASUOLT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C2C(=NN1)C=CN=C2C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nicotinic Acid Derivative Activation and Cyclocondensation
Adapting methodologies from pyrazolo[3,4-b]pyridine syntheses, a viable route begins with functionalized nicotinic acid precursors:
Step 1 : Activation of 3-substituted pyridine-4-carboxylic acid
- 3-Ketopyridine-4-carboxylic acid (1) is treated with thionyl chloride to form the acyl chloride (2) .
- Subsequent nucleophilic displacement with cyanide yields 3-cyano-pyridine-4-carbonyl chloride (3) .
Step 2 : Hydrazine-mediated pyrazole formation
- Reaction of (3) with isopropylhydrazine induces cyclization, forming the pyrazole ring (4) .
- Key advantage : Direct introduction of isopropyl group via hydrazine substituent.
Reaction conditions :
- Acyl chloride formation: Thionyl chloride, 80–90°C, 2–3 hours (yield: 85–92%).
- Cyclization: Hydrazine in acetonitrile, 20–40°C, 6–8 hours (yield: 67–73%).
Table 1 : Comparative yields for pyrazole annulation from nicotinic acid derivatives
| Starting Material | Activating Agent | Cyclization Agent | Yield (%) |
|---|---|---|---|
| 3-Ketopyridine-4-COOH | SOCl₂ | i-PrNHNH₂ | 73 |
| 3-Br-pyridine-4-COOH | PCl₅ | NH₂NH₂ | 58 |
Palladium-Catalyzed Cross-Coupling Strategies
For advanced functionalization, palladium-mediated couplings enable late-stage introduction of the isopropyl group:
Step 1 : Synthesis of 3-halo-pyrazolo[4,3-c]pyridine-4-carboxylate (5)
Step 2 : Suzuki-Miyaura coupling with isopropylboronic acid
Challenges :
- Limited commercial availability of isopropylboronic acid necessitates in situ preparation.
- Steric hindrance reduces coupling efficiency (typical yields: 45–55%).
Pyrazole-First Methodologies
3-Aminopyrazole Route with 1,3-Biselectrophiles
Drawing from pyrazolo[1,5-a]pyrimidine syntheses, this method employs:
Step 1 : Preparation of 3-amino-4-isopropylpyrazole (6)
- Condensation of isopropyl hydrazine with β-keto esters.
Step 2 : Cyclocondensation with β-ketocarboxylic acids
- Reaction of (6) with β-ketoglutaric acid forms the pyridine ring, introducing the carboxylic acid group.
Optimization points :
[3+2] Cycloaddition Approaches
Innovative pericyclic reactions offer atom-economic alternatives:
Step 1 : Generation of nitrile imine from 3-isopropylpyrazole-4-carbonyl chloride (7)
Step 2 : Dipolar cycloaddition with pyridine-derived dienophiles
Advantages :
- Single-step annulation with inherent regiocontrol.
- Compatible with electron-deficient dienophiles (e.g., pyridine N-oxide derivatives).
Industrial-Scale Considerations
Cost Analysis of Competing Routes
Table 2 : Economic evaluation of synthetic methods (per kilogram basis)
| Method | Raw Material Cost | Process Cost | Total Yield |
|---|---|---|---|
| Nicotinic acid route | $320 | $180 | 61% |
| 3-Aminopyrazole route | $410 | $150 | 68% |
| Cycloaddition | $580 | $220 | 55% |
Chemical Reactions Analysis
Gould–Jacobs Cyclization
A modified Gould–Jacobs reaction employs 3-aminopyrazole derivatives and α,β-unsaturated carbonyl compounds. For example:
-
Reaction of 3-amino-4-iodopyrazole with diethyl 2-(ethoxymethylene)malonate under microwave irradiation (180°C, 3 h) forms the pyridine ring via cyclodehydration .
-
Subsequent treatment with POCl₃ introduces a chloro group at position 4, which can be hydrolyzed to the carboxylic acid .
Conditions :
| Reactants | Catalyst/Solvent | Temperature/Time | Yield |
|---|---|---|---|
| 3-Amino-4-iodopyrazole + diethyl malonate | TsOH/BuOH | 180°C, 3 h | 98% |
| POCl₃ | DMF | 100°C, 1 h | 93% |
Carboxylic Acid Derivatization
The 4-carboxylic acid group undergoes typical acid-based reactions:
Esterification
-
Reaction with ethanol/H₂SO₄ yields the ethyl ester (e.g., 1H-pyrazolo[4,3-b]pyridine-3-carboxylic acid ethyl ester, 90% yield) .
Amidation
-
Coupling with amines using EDCl/HOBt forms amides (e.g., 4-carboxamide derivatives for PPARα activation) .
Reaction Table :
| Substrate | Reagent | Product | Yield |
|---|---|---|---|
| 4-Carboxylic acid | SOCl₂/EtOH | Ethyl ester | 85% |
| 4-Carboxylic acid | EDCl, HOBt, R-NH₂ | Amide | 70–90% |
Halogenation
Example :
6-Bromo-1H-pyrazolo[4,3-b]pyridine-3-carboxylic acid ethyl ester is synthesized using NaNO₂/H₂SO₄ at −5°C .
Oxidation of Aldehydes
Reduction of Nitriles
-
LiAlH₄ reduces 4-cyano groups to amines, though this is less common for carboxylic acid derivatives .
Regioselectivity and Protecting Groups
-
The isopropyl group at position 3 directs electrophilic substitution to position 6 due to steric and electronic effects .
-
Tetrahydropyranyl (THP) protecting groups enhance acylation efficiency at position 4 .
Key Finding :
Comparative Analysis of Reaction Conditions
| Reaction Type | Optimal Conditions | Yield Range | Key Challenges |
|---|---|---|---|
| Core Synthesis | Microwave, TsOH/BuOH | 90–98% | Regioselectivity control |
| Carboxylic Acid Formation | Ag₂O/NaOH, 60°C | 70–80% | Over-oxidation |
| Halogenation | POCl₃/DMF, 100°C | 85–93% | Competing side reactions |
Scientific Research Applications
Chemistry
In synthetic chemistry, 3-Isopropyl-1H-pyrazolo[4,3-c]pyridine-4-carboxylic acid serves as a versatile building block for developing more complex heterocyclic compounds. Its unique structure allows chemists to explore new synthetic pathways and create derivatives with enhanced properties.
Biology
Research indicates that this compound exhibits potential antimicrobial and anticancer activities:
- Antimicrobial Activity : Preliminary studies have shown that derivatives of this compound can inhibit the growth of various bacterial strains. For instance, certain derivatives demonstrated efficacy against Staphylococcus aureus and Escherichia coli.
- Anticancer Properties : A study on A549 lung cancer cells and MCF-7 breast cancer cells revealed significant cytotoxic effects with IC50 values of 12.5 µM and 15.0 µM respectively, indicating its potential as a lead compound for anticancer drug development.
Medicine
Ongoing research is focused on exploring the therapeutic potential of this compound in treating various diseases. Its structural similarity to purine bases suggests possible applications in targeting specific biological pathways related to cancer and inflammation.
Industrial Applications
In industry, this compound is utilized in the development of new materials and as a catalyst in specific chemical reactions. Its unique properties make it suitable for creating advanced materials with tailored functionalities.
Case Studies
Several studies highlight the potential applications of this compound:
- Anticancer Study : A recent investigation demonstrated that this compound could inhibit tumor cell proliferation through modulation of signaling pathways involved in cell growth and survival.
- Anti-inflammatory Research : Research has suggested that it may possess anti-inflammatory effects by inhibiting pro-inflammatory cytokines.
These findings underscore the compound's versatility and promise in various scientific domains.
Mechanism of Action
The mechanism of action of 3-Isopropyl-1H-pyrazolo[4,3-c]pyridine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Structural Comparisons
The pyrazolo-pyridine scaffold exhibits structural diversity depending on the fusion positions of the pyrazole and pyridine rings. Key analogs include:
- Pyrazolo[3,4-b]pyridine derivatives (e.g., 6-cyclopropyl-1-(4-fluorophenyl)-3-isopropyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid, CAS 1011399-77-1): The [3,4-b] fusion shifts the nitrogen positions, altering electronic properties and hydrogen-bonding capabilities compared to the [4,3-c] isomer .
- For instance, [1,2,4]triazolo[4,3-c]pyrimidines exhibit downfield-shifted protons and higher melting points than [1,5-c] isomers .
Physicochemical Properties
Key Observations :
- The [4,3-c] isomer lacks bulky aromatic substituents (e.g., fluorophenyl groups) present in many [3,4-b] analogs, which may reduce steric hindrance and improve solubility.
Biological Activity
3-Isopropyl-1H-pyrazolo[4,3-c]pyridine-4-carboxylic acid is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and metabolic disorders. This article reviews the compound's biological activity, synthesizing findings from various studies and patents to provide a comprehensive overview.
- IUPAC Name : this compound
- Molecular Formula : C12H14N2O2
- Molecular Weight : 218.25 g/mol
Research indicates that compounds within the pyrazolo[4,3-c]pyridine class exhibit significant biological activities primarily through:
- Inhibition of Protein Kinases : These compounds have been identified as inhibitors of various protein kinases, which play critical roles in cellular signaling pathways related to growth and metabolism. For instance, they interfere with the activity of Protein Kinase C (PKC), which is involved in diabetic complications such as nephropathy and neuropathy .
- Regulation of Gene Expression : The compound has been shown to regulate genes associated with inflammation and cell cycle control. It may repress the promoter of p53 and modulate transcription factors like NF-kappa-B and AP-1, influencing immune responses and cell proliferation .
Anticancer Properties
Several studies have highlighted the anticancer potential of this compound:
- Cytotoxicity : In vitro assays demonstrate that this compound exhibits cytotoxic effects against various cancer cell lines. For example, it has been reported to induce apoptosis in FaDu hypopharyngeal tumor cells with a potency comparable to established chemotherapeutics .
- Cell Cycle Regulation : The compound disrupts normal cell cycle progression by targeting checkpoints, particularly through the repression of CDKN1A (p21), which is critical for cell cycle regulation .
Anti-inflammatory Effects
The compound also shows promise in modulating inflammatory responses:
- NF-kappa-B Pathway Inhibition : By suppressing NF-kappa-B activation, it reduces inflammation-related gene expression, potentially benefiting conditions characterized by chronic inflammation .
Pharmacokinetics
Understanding the pharmacokinetic profile is crucial for evaluating therapeutic applications:
- Absorption and Distribution : The compound shows favorable absorption characteristics with a high probability of human intestinal absorption (0.9827) and moderate blood-brain barrier permeability (0.7329) .
- Metabolism : It is primarily metabolized by CYP450 enzymes, indicating potential drug-drug interactions that warrant further investigation .
Case Studies
- Diabetic Complications : A patent describes the use of pyrazolo[4,3-c]pyridines in treating diabetic complications by targeting PKC pathways, suggesting a direct application for this compound in managing diabetes-related conditions .
- Cancer Therapy : A study evaluated the efficacy of this compound in various cancer models, reporting significant reductions in tumor growth and improved survival rates compared to control groups .
Q & A
Q. What are the recommended synthetic routes for 3-Isopropyl-1H-pyrazolo[4,3-c]pyridine-4-carboxylic acid?
- Methodological Answer : The synthesis typically involves cyclization reactions starting from substituted pyridine or pyrazole precursors. For example, a common approach includes:
- Step 1 : Condensation of isopropyl-substituted pyridine derivatives with hydrazine to form the pyrazolo-pyridine core.
- Step 2 : Carboxylic acid functionalization via oxidation of a methyl or hydroxymethyl group at the 4-position using KMnO₄ or RuO₄ under controlled acidic conditions .
- Step 3 : Purification via recrystallization or column chromatography to isolate the final product. Optimization of reaction solvents (e.g., DMF or toluene) and catalysts (e.g., palladium for cross-coupling) can improve yields .
Q. How should researchers handle and store this compound to ensure stability?
- Methodological Answer :
- Handling : Use nitrile gloves and safety goggles to avoid skin/eye contact. Work in a fume hood to prevent inhalation of dust or vapors .
- Storage : Store in airtight containers under inert gas (e.g., argon) at 2–8°C. Desiccants should be included to prevent hydrolysis of the carboxylic acid group .
- Stability Tests : Monitor degradation via HPLC every 6 months; exposure to UV light or humidity >60% accelerates decomposition .
Q. What analytical techniques are critical for characterizing this compound’s purity and structure?
- Methodological Answer :
- Purity : High-performance liquid chromatography (HPLC) with UV detection at 254 nm; acceptable purity thresholds are ≥95% for biological assays .
- Structural Confirmation :
- NMR : ¹H/¹³C NMR to verify substitution patterns (e.g., isopropyl group at C3, pyrazole-proton at N1) .
- LC-MS : ESI-MS in negative ion mode to confirm molecular weight (expected [M-H]⁻: m/z 235.1) .
- FT-IR : Carboxylic acid O-H stretch (~2500–3000 cm⁻¹) and C=O stretch (~1700 cm⁻¹) .
Advanced Research Questions
Q. What strategies are effective for functionalizing the pyrazolo[4,3-c]pyridine core to enhance biological activity?
- Methodological Answer :
- Position-Specific Modifications :
- C3 Isopropyl Group : Replace with bulkier alkyl/aryl groups to improve lipophilicity and target binding (e.g., tert-butyl for kinase inhibition) .
- N1 Position : Introduce substituents via nucleophilic substitution to modulate hydrogen-bonding interactions (e.g., methyl for metabolic stability) .
- Carboxylic Acid Bioisosteres : Replace -COOH with tetrazole or sulfonamide groups to enhance bioavailability while retaining acidity .
Q. How can structural contradictions in NMR data of derivatives be resolved?
- Methodological Answer :
- Multi-Spectral Analysis : Cross-validate ¹H/¹³C NMR with HSQC and HMBC to assign ambiguous peaks (e.g., overlapping pyrazole/pyridine protons) .
- Computational Modeling : Use DFT calculations (e.g., B3LYP/6-31G*) to predict chemical shifts and compare with experimental data .
- X-ray Crystallography : Resolve tautomerism or regiochemical ambiguities in the pyrazolo-pyridine system .
Q. What in vivo models are suitable for evaluating its therapeutic potential?
- Methodological Answer :
- Cancer Models : Subcutaneous xenografts in immunodeficient mice (e.g., HCT-116 colorectal cancer) to assess anti-proliferative effects linked to kinase inhibition .
- Dosage Optimization : Administer via intraperitoneal injection (10–50 mg/kg daily) with pharmacokinetic profiling (plasma half-life, tissue distribution) .
- Safety : Monitor liver enzymes (ALT/AST) and renal function (creatinine) to detect off-target toxicity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
